molecular formula C21H15FN4O2S2 B2969912 N-(5-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-naphthamide CAS No. 391869-27-5

N-(5-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-naphthamide

Cat. No. B2969912
CAS RN: 391869-27-5
M. Wt: 438.5
InChI Key: IQVGNUDFUUDCBE-UHFFFAOYSA-N
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Description

“N-(5-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-naphthamide” is a complex organic compound. It contains several functional groups including an amide, a thiadiazole ring, a thioether, and a fluorophenyl group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiadiazole ring, the amide group, and the fluorophenyl group would all contribute to its overall structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For instance, the amide group might participate in hydrolysis or condensation reactions. The thiadiazole ring could potentially undergo electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom might increase its lipophilicity, affecting its solubility and distribution in biological systems .

Scientific Research Applications

Anticancer and Neuroprotective Activities

Research on derivatives of 1,3,4-thiadiazole, which share a structural resemblance to the compound , has revealed their promising anticancer and neuroprotective properties. For instance, studies have demonstrated that certain derivatives exhibit significant cytotoxicity against various cancer cell lines, including human glioblastoma and breast cancer cells, suggesting their potential as therapeutic agents against cancer (Tumosienė et al., 2020). Moreover, some compounds have shown neuroprotective effects, offering protection to neuronal cultures exposed to neurotoxic agents, which indicates their potential use in treating neurodegenerative diseases (Rzeski et al., 2007).

Antibacterial and Antifungal Applications

The synthesis of novel derivatives has also led to compounds with significant antibacterial and antifungal activities. This suggests that these compounds can serve as bases for developing new antimicrobial agents, offering alternatives in the fight against drug-resistant bacterial and fungal infections (Helal et al., 2013).

Development of Fluorescent Probes

Additionally, derivatives of 1,3,4-thiadiazole have been utilized in creating highly sensitive and selective fluorescent probes for detecting thiophenols over aliphatic thiols in water samples, demonstrating their utility in environmental and biological sciences. This application is crucial for monitoring pollutants and understanding biological processes at a molecular level (Wang et al., 2012).

Mechanism of Action

Future Directions

The study of such compounds could be of interest in various fields, including medicinal chemistry and material science. Future research could explore its potential biological activities and its possible applications .

properties

IUPAC Name

N-[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15FN4O2S2/c22-16-7-3-4-8-17(16)23-18(27)12-29-21-26-25-20(30-21)24-19(28)15-10-9-13-5-1-2-6-14(13)11-15/h1-11H,12H2,(H,23,27)(H,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQVGNUDFUUDCBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)NC3=NN=C(S3)SCC(=O)NC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15FN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-naphthamide

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